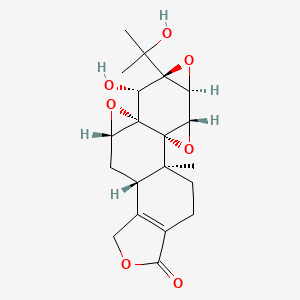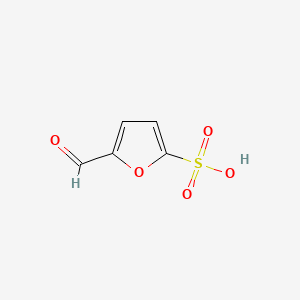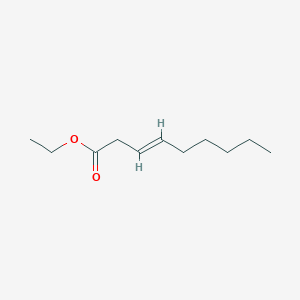
Triptolidenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triptolidenol is a tetracyclic diterpenoid that is isolated from Tripterygium wilfordii and exhibits anti-inflammatory properties. It has a role as a plant metabolite. It is an epoxide, a gamma-lactone, a secondary alcohol and a tetracyclic diterpenoid.
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Triptolidenol (TPD), derived from Tripterygium wilfordii, demonstrates notable anti-cancer activities. A study by Jin et al. (2020) found that TPD significantly suppresses cell proliferation, migration, and induces cell cycle arrest in clear cell renal cell carcinoma (ccRCC). It also induces apoptosis through the cytochrome c/caspase cascade signaling pathway. TPD disrupts the NF-κB/COX-2 pathway by targeting ATP-binding sites of IKKβ, highlighting its potential use in treating COX-2-mediated diseases such as ccRCC.
Pharmacological Spectrum and Biosynthesis
Gao et al. (2021) in their study, "Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives" from the journal Theranostics, review the pharmacological activity of triptolide, a compound related to Triptolidenol. They discuss the inhibitory effects on solid tumors and the development of synthesis methods to meet clinical needs. This comprehensive review provides insights into the wide-ranging bioactivities of triptolide derivatives, laying the foundation for future research in this area. Full study here.
Molecular Mechanisms and Target Identification
Titov et al. (2011) identified that triptolide targets the XPB subunit of the transcription factor TFIIH. Their study, published in Nature Chemical Biology, reveals that triptolide covalently binds to human XPB, inhibiting its DNA-dependent ATPase activity. This inhibition leads to the suppression of RNA polymerase II-mediated transcription and potentially nucleotide excision repair. This finding is significant as it accounts for many of triptolide's known biological activities and suggests its use as a molecular probe for studying transcription and as an anticancer agent. Access the study here.
Immunological Effects
A study by Liu (2011) in International Immunopharmacology discusses triptolide's multiple pharmacological activities, including anti-inflammatory, immune modulation, antiproliferative, and proapoptotic activity. Triptolide has been used to treat inflammatory diseases, autoimmune diseases, organ transplantation, and even tumors. This study highlights the cellular targets of triptolide, such as MKP-1, HSP, 5-Lox, RNA polymerase, and histone methyl-transferases, providing a comprehensive overview of its immunological impact.
Anti-Inflammatory Effects
Research by Zhao et al. (2000) in the American Journal of Physiology showed triptolide's potent anti-inflammatory effects in human bronchial epithelial cells. It inhibits the expression of interleukin (IL)-6 and IL-8, indicating its potential in treating inflammatory diseases.
Propiedades
Número CAS |
99694-86-7 |
|---|---|
Nombre del producto |
Triptolidenol |
Fórmula molecular |
C20H24O7 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-(2-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O7/c1-16(2,23)19-12(26-19)13-20(27-13)17(3)5-4-8-9(7-24-14(8)21)10(17)6-11-18(20,25-11)15(19)22/h10-13,15,22-23H,4-7H2,1-3H3/t10-,11-,12-,13-,15-,17-,18+,19-,20+/m0/s1 |
Clave InChI |
APBNDXHFQWSYOS-KSYZUNFVSA-N |
SMILES isomérico |
C[C@]12CCC3=C([C@@H]1C[C@H]4[C@@]5([C@@]26[C@@H](O6)[C@H]7[C@@]([C@H]5O)(O7)C(C)(C)O)O4)COC3=O |
SMILES |
CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5O)(O7)C(C)(C)O)O4)COC3=O |
SMILES canónico |
CC12CCC3=C(C1CC4C5(C26C(O6)C7C(C5O)(O7)C(C)(C)O)O4)COC3=O |
Otros números CAS |
99694-86-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2,5-dimethylanilino)-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B1226278.png)



![1-Anilino-3-[4-(3-anilino-2-hydroxypropoxy)phenoxy]-2-propanol](/img/structure/B1226283.png)
![2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone](/img/structure/B1226284.png)
![1-(2-Tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1226285.png)
![N-(4-acetamidophenyl)-2-[[1-(4-ethylphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1226292.png)
![3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1226295.png)
![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)
![5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide](/img/structure/B1226297.png)
![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1226301.png)
![2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile](/img/structure/B1226302.png)
